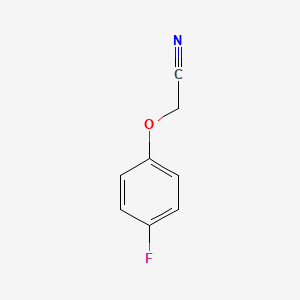

2-(4-Fluorophenoxy)acetonitrile

Description

Significance and Research Trajectory of Nitrile- and Fluorine-Containing Organic Compounds

Nitrile-containing compounds, characterized by the -C≡N functional group, are integral to organic synthesis. numberanalytics.comallen.in They serve as versatile intermediates, readily transformed into other functional groups like carboxylic acids, amines, and amides. allen.inebsco.com This reactivity makes them valuable building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The cyano group's strong polarity also influences the physical properties of molecules, such as their boiling points and solubility. numberanalytics.com

The incorporation of fluorine into organic molecules has become a cornerstone of medicinal chemistry. numberanalytics.comnumberanalytics.comtandfonline.com Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. numberanalytics.com Introducing fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and increase the binding affinity of a drug to its target protein. tandfonline.comalfa-chemistry.comnih.gov This has led to a surge in the development of fluorinated pharmaceuticals, with a significant percentage of new drugs approved by the FDA containing fluorine. alfa-chemistry.comnih.gov

Historical Context of Phenoxyacetonitrile (B46853) Derivatives in Synthetic Chemistry

The history of synthetic chemistry is rich with the development of versatile molecular scaffolds. While the specific historical trajectory of 2-(4-Fluorophenoxy)acetonitrile is not extensively documented in early literature, the broader class of phenoxyacetonitrile derivatives has been a subject of interest. The synthesis of related compounds, such as p-methoxyphenylacetonitrile, has been established through methods like the reaction of an anisyl halide with sodium cyanide. orgsyn.org These early synthetic routes laid the groundwork for the preparation of a diverse range of substituted phenoxyacetonitrile compounds. The development of synthetic methodologies for these derivatives has been driven by their potential as intermediates in the creation of more complex molecules.

Current Research Landscape and Emerging Applications of this compound

Currently, this compound is primarily recognized as a key intermediate in the synthesis of various organic compounds. Its chemical structure makes it a valuable precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science. Research efforts are focused on utilizing this compound to build novel molecular frameworks that incorporate the beneficial properties of both the fluorophenoxy and acetonitrile (B52724) moieties.

The presence of the fluorine atom in the para position of the phenyl ring makes it a useful tool for creating compounds with enhanced biological activity. The nitrile group, on the other hand, provides a reactive site for further chemical transformations. ebsco.com This dual functionality allows for the construction of diverse molecular architectures.

While specific, large-scale applications of this compound are still emerging, its role as a building block in the discovery of new chemical entities is well-established. It is frequently listed in chemical supplier catalogs as a reagent for organic synthesis. The ongoing exploration of its reactivity and potential as a precursor will likely lead to the development of novel compounds with significant practical applications in the future.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBGONFPCSVCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382420 | |

| Record name | 2-(4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24115-20-6 | |

| Record name | 2-(4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24115-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Fluorophenoxy Acetonitrile and Its Analogues

Established Synthetic Pathways: A Critical Review

Nucleophilic Aromatic Substitution Approaches for C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the formation of the aryl ether linkage in 2-(4-Fluorophenoxy)acetonitrile. This reaction typically involves the displacement of a leaving group, most commonly a halide, from an aromatic ring by a nucleophile. In the context of synthesizing the target molecule, this involves the reaction of 4-fluorophenol (B42351) with a haloacetonitrile.

The efficacy of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org Conversely, electron-donating groups deactivate the ring.

A notable characteristic of SNAr reactions is the reactivity trend of the halogens, which is often counterintuitive to that observed in SN1 and SN2 reactions. For SNAr, the reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial addition of the nucleophile to the aromatic ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the reaction. masterorganicchemistry.com

The synthesis of related compounds, such as 2-(2-methoxyphenyl)-2-methylpropionitrile, has been successfully achieved via the nucleophilic aromatic substitution of aryl fluorides with the anion of a secondary nitrile. orgsyn.org This highlights the versatility of the SNAr approach for creating C-C bonds adjacent to an aryl ether linkage.

Etherification Strategies via Halogenated Precursors

A primary and traditional route to this compound is through the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of 4-fluorophenol (the phenoxide) with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile. The phenoxide is generated in situ by treating 4-fluorophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate.

The general reaction scheme is as follows:

4-Fluorophenol + Base → 4-Fluorophenoxide

4-Fluorophenoxide + Haloacetonitrile → this compound + Halide Salt

The choice of solvent, base, and reaction temperature is crucial for optimizing the yield and minimizing side reactions. For instance, the synthesis of p-methoxyphenylacetonitrile, a structural analogue, is achieved by reacting anisyl chloride with sodium cyanide in dry acetone. orgsyn.org Similarly, the synthesis of 2-(4-bromophenoxy)phenyl acetonitrile (B52724) involves the reaction of 2-(4-bromophenoxy)benzyl bromide with sodium cyanide in a mixture of water and ethanol. prepchem.com These examples underscore the broad applicability of using halogenated precursors in the synthesis of aryl acetonitrile derivatives.

A patent for the preparation of 2,4,5-trifluoro-phenylacetonitrile describes the reaction of 2,4,5-trifluoro benzyl (B1604629) chloride with sodium cyanide in an ionic liquid, resulting in a high yield of the desired product. google.com Another patent details a method for synthesizing fluoroacetonitrile (B113751) through a substitution reaction between an acetonitrile derivative and an inorganic fluoride (B91410) salt in a polar solvent. google.com

| Precursor 1 | Precursor 2 | Product | Solvent/Conditions | Reference |

| Anisyl chloride | Sodium cyanide | p-Methoxyphenylacetonitrile | Dry acetone, reflux | orgsyn.org |

| 2-(4-Bromophenoxy)benzyl bromide | Sodium cyanide | 2-(4-Bromophenoxy)phenyl acetonitrile | Water/Ethanol, reflux | prepchem.com |

| 2,4,5-Trifluoro benzyl chloride | Sodium cyanide | 2,4,5-Trifluoro-phenylacetonitrile | Ionic liquid, 70°C | google.com |

| Acetonitrile derivative | Inorganic fluoride salt | Fluoroacetonitrile | Polar solvent | google.com |

Novel and Sustainable Synthetic Routes

Catalytic Synthesis Approaches for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has seen a significant shift towards catalytic methods to improve reaction efficiency and selectivity. In the context of aryl ether synthesis, various catalytic systems have been developed. For instance, the synthesis of ethylsulfonyl acetonitrile, a related compound, utilizes a catalyst such as sodium tungstate (B81510) hydrate (B1144303), molybdic acid, or selenic acid in the presence of an oxidant. google.com

While direct catalytic synthesis of this compound is not extensively documented in the provided results, the principles of catalytic C-O bond formation are well-established. Transition-metal-catalyzed cross-coupling reactions, for example, are a powerful tool for constructing aryl ether bonds, although they can be associated with high catalyst costs. nih.gov The development of efficient and reusable catalysts remains a key area of research.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com In the synthesis of this compound, this can be applied in several ways. The use of water as a solvent, where feasible, is a significant step towards a more environmentally friendly process. nih.gov Research has shown that for certain nucleophilic aromatic substitution reactions, water can be an effective solvent, sometimes even facilitating the reaction. nih.gov

Another green chemistry approach is the use of safer reagents and the minimization of waste. The selection of a less toxic haloacetonitrile or the development of a catalytic cycle that avoids stoichiometric amounts of activating reagents would be beneficial. The use of ionic liquids, as mentioned in a patent for a related compound, can also be considered a greener alternative to volatile organic solvents due to their low vapor pressure, although their long-term environmental impact is still under investigation. google.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Solvents | Employing water or ionic liquids instead of volatile organic compounds. | Reduced environmental pollution and health hazards. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. |

| Catalysis | Utilizing catalytic reagents instead of stoichiometric ones. | Reduced waste and potential for catalyst recycling. |

Flow Chemistry Applications for Continuous Production and Optimization

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.orgrsc.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity. rsc.org

For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer alternative by minimizing the reaction volume at any given time. rsc.org The synthesis of this compound, particularly the nucleophilic aromatic substitution step, could be well-suited for a flow process. This would allow for rapid optimization of reaction conditions and could be scaled up for continuous production. vapourtec.comsyrris.com The application of flow chemistry has been demonstrated for various reaction types, including nucleophilic aromatic substitutions, highlighting its potential in this area. vapourtec.comsyrris.com

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound that possess a stereocenter, controlling the three-dimensional arrangement of atoms is crucial as different enantiomers can exhibit vastly different biological activities. jocpr.com Methodologies for achieving high stereoselectivity in the synthesis of these chiral analogues primarily involve asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis. jocpr.comwikipedia.org

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. jocpr.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral analogues of this compound, particularly those with a chiral carbon at the α-position to the nitrile group, several catalytic systems can be envisioned.

One relevant approach is the palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles. nih.gov This method allows for the construction of a quaternary carbon center adjacent to a fluorine atom with high enantioselectivity. Although this example involves an α-fluoro substituent, the principle can be adapted for analogues of this compound. The use of a chiral ligand, such as a phosphinoxazoline, in conjunction with a palladium catalyst can effectively control the stereochemical outcome of the reaction. nih.gov

Another promising method is phase-transfer catalysis. nih.gov Chiral phase-transfer catalysts, such as derivatives of cinchonidine (B190817) or chiral quaternary ammonium (B1175870) salts, can be employed for the enantioselective alkylation of α-arylacetonitriles. nih.govresearchgate.net This technique is particularly advantageous due to its operational simplicity and the use of mild reaction conditions. The catalyst facilitates the transfer of the nucleophilic substrate from the solid or aqueous phase to the organic phase where the reaction with an electrophile occurs in a chiral environment.

The following table summarizes representative results for the asymmetric alkylation of related nitrile compounds using chiral catalysts.

Table 1: Asymmetric Synthesis of Chiral Nitrile Analogues using Chiral Catalysts

| Catalyst System | Substrate | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| Palladium(phosphinoxazoline) | α-Aryl-α-fluoroacetonitrile | Allylic carbonate | up to 15:1 | High | Moderate to Good |

Data is illustrative of the potential of these methods for analogous syntheses. nih.govnih.gov

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure compounds. jocpr.com Enzymes, being inherently chiral, can differentiate between the enantiomers of a racemic mixture, catalyzing the transformation of one enantiomer while leaving the other unreacted. This process is known as kinetic resolution. wikipedia.org

For the preparation of chiral analogues of this compound, lipases are particularly useful enzymes. nih.gov Lipase-catalyzed kinetic resolution often involves the acylation of a racemic alcohol or the hydrolysis of a racemic ester. For instance, in the kinetic resolution of racemic 2-phenoxypropionitrile derivatives, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govnih.gov The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.

The choice of solvent, acylating agent, and the specific lipase are critical factors that influence the outcome of the resolution. nih.gov For example, Candida rugosa lipase has been shown to be effective in the kinetic resolution of building blocks for β-blockers, which share structural similarities with phenoxy-containing compounds. nih.gov

Table 2: Enzymatic Kinetic Resolution of Racemic Precursors to Chiral Phenoxy Derivatives

| Enzyme | Substrate | Reaction Type | Key Parameters | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida tenuis xylose reductase mutant | rac-2-Phenylpropanal | Reductive dynamic kinetic resolution | Whole-cell biocatalyst | 93.1% (S)-alcohol | nih.gov |

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the molecule, for example, by forming an amide with a carboxylic acid analogue. Evans oxazolidinones and pseudoephedrine are common chiral auxiliaries that have been successfully used in the asymmetric alkylation of enolates. wikipedia.org The bulky nature of the auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereochemical Control |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Diastereoselective addition to enolates |

| Pseudoephedrine | Asymmetric alkylation of amides | syn-addition product with respect to the methyl group |

| Camphorsultam | Various asymmetric transformations | High diastereoselectivity |

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenoxy Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group in 2-(4-Fluorophenoxy)acetonitrile is a versatile functional handle for synthetic modifications. Its reactivity is centered around the electrophilic carbon atom and the pi systems of the triple bond.

Hydrolysis and Amidation Reactions of the Cyano Moiety

The conversion of nitriles to amides is a fundamental transformation in organic synthesis. oatext.com This can be achieved under both acidic and basic conditions. For instance, a transition metal-free method using sodium hydroxide (B78521) in isopropyl alcohol has been shown to effectively hydrate (B1144303) a range of organonitriles to their corresponding amides in moderate to good yields. oatext.com The proposed mechanism involves the formation of an iso-propoxy anion which attacks the nitrile carbon, leading to an intermediate that hydrolyzes to the amide. oatext.com

While direct studies on this compound are not extensively detailed in the provided results, the general principles of nitrile hydrolysis are well-established. The reaction proceeds through a tautomeric intermediate which, upon the addition of water, yields the amide. This process is crucial for the synthesis of primary amides, which are valuable intermediates in the production of various chemicals, including plastics and detergents. oatext.com

Table 1: Conditions for Nitrile Hydration

| Catalyst/Reagent | Solvent | Temperature (°C) | Yield | Reference |

|---|

Note: This table represents a general method for nitrile hydration and may be applicable to this compound.

Reduction Reactions to Amines and Imines

The nitrile group can be reduced to form primary amines or imines, which are key intermediates in many organic syntheses. Various reducing agents and catalytic systems have been developed for this purpose. For example, sodium borohydride (B1222165) in conjunction with an activator like boric acid can be used for the reductive amination of aldehydes and ketones under solvent-free conditions. Catalytic methods, such as those employing chiral Ru-catalysts with formic acid/triethylamine as a hydrogen source, enable the highly efficient asymmetric transfer hydrogenation of N-diphenylphosphinyl acyclic imines.

The reduction of imines to amines is another important transformation. Asymmetric reduction of ketimines can be achieved with high enantioselectivity using trichlorosilane (B8805176) catalyzed by N-methylvaline-derived Lewis-basic formamides. organic-chemistry.org Furthermore, an electrochemical process using heavy water (D2O) as a deuterium (B1214612) source provides an environmentally friendly route to α-deuterated amines from imines without the need for external reductants or catalysts.

Cycloaddition Reactions Involving the Nitrile Moiety (e.g., [2+3] Dipolar Cycloadditions)

Cycloaddition reactions offer a powerful method for the construction of cyclic compounds. The nitrile group can participate as a 2π component in these reactions. While specific examples involving this compound are not detailed, the general principles of cycloadditions, such as the Diels-Alder reaction ([4+2] cycloaddition), provide a framework for understanding these processes. youtube.com

The feasibility and stereochemical outcome of cycloaddition reactions are often governed by frontier molecular orbital (FMO) theory. youtube.com Reactions can be conducted under thermal or photochemical conditions, which can lead to different products. youtube.com For example, in a [4+2] cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. youtube.com The number of π electrons involved (e.g., 4n+2 or 4n) determines the allowed reaction pathways under thermal or photochemical conditions. youtube.com

Reactivity of the Aryl Ether Linkage

The aryl ether linkage in this compound is a robust chemical bond, but it can be cleaved under specific conditions. The phenoxy moiety can also undergo substitution reactions.

Cleavage Reactions under Various Conditions

The cleavage of aryl-ether bonds is a significant area of research, particularly in the context of lignin (B12514952) depolymerization, as lignin is a major source of renewable aromatic chemicals. rsc.orgnih.gov Lignin's structure is characterized by various ether linkages, with the β-O-4 aryl ether bond being the most prevalent. nih.gov

Studies on lignin model compounds have shown that the cleavage of aryl-ether linkages can be achieved using synergistic catalytic systems, such as a Co–Zn/Off-Al H-beta catalyst. rsc.orgnih.gov This process often involves a Lewis acid to activate the ether linkage and a hydrogenation metal to facilitate cleavage. rsc.orgnih.gov For instance, the presence of a hydroxyl group on the side chain of a lignin model compound can promote the cleavage of the aryl-ether bond when activated by a Zn Lewis acid. rsc.orgnih.gov

In a different approach, the cleavage of aryl-alkyl ether linkages in lignin model compounds has been demonstrated using hydrogen peroxide catalyzed by a solid acid, SO42-/Fe2O3-ZrO2. researchgate.net The reaction is believed to proceed via the generation of hydroxyl radicals. researchgate.net The cleavage of the α-O-4 ether linkage, structurally similar to the ether bond in this compound, has been studied using benzyl (B1604629) phenyl ether as a model compound in γ-valerolactone (GVL) and GVL/water mixtures with sulfuric acid. nih.gov The reaction is proposed to follow an SN1 mechanism involving a stable carbocation intermediate. nih.gov

Table 2: Catalytic Systems for Aryl-Ether Bond Cleavage

| Catalyst System | Model Compound Type | Key Findings | Reference |

|---|---|---|---|

| Co–Zn/Off-Al H-beta | Lignin model compounds (α-O-4, β-O-4) | Synergistic catalysis promotes cleavage. | rsc.orgnih.gov |

| SO42-/Fe2O3-ZrO2 with H2O2 | Lignin model compounds | Cleavage occurs via hydroxyl radical generation. | researchgate.net |

Substitutions on the Phenoxy Moiety

The fluorine atom on the phenoxy group of this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine atom and the ether linkage can influence the regioselectivity of substitution reactions on the aromatic ring. While direct examples of substitution on the phenoxy moiety of this specific compound are not provided, related structures offer insights. For instance, in 2-(4-Fluoropyridin-2-yl)acetonitrile, the fluorine atom on the pyridine (B92270) ring can be substituted with other functional groups under appropriate conditions.

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom at the para-position of the benzene (B151609) ring significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions.

In electrophilic aromatic substitution (EAS), the substituents already present on the aromatic ring govern the position of subsequent substitutions. libretexts.org These directing effects are a consequence of both inductive and resonance effects. libretexts.org

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This resonance effect increases the electron density at the ortho and para positions. youtube.com

Considering the directing effects of both substituents, electrophilic attack is most likely to occur at the positions ortho to the strongly activating -OCH₂CN group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The interplay of these directing effects would likely lead to a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the phenoxyacetonitrile (B46853) group might disfavor substitution at the adjacent ortho position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Activating/Deactivating Influence | Predicted Outcome |

| Ortho to -OCH₂CN (and meta to -F) | Strongly activated by resonance from oxygen | Major product expected |

| Ortho to -F (and meta to -OCH₂CN) | Deactivated by induction from fluorine, but directed by fluorine's resonance | Minor product possible |

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides generally less reactive in traditional palladium-catalyzed cross-coupling reactions compared to other aryl halides. libretexts.org However, recent advancements in catalysis have enabled the use of aryl fluorides as coupling partners.

Nickel-catalyzed cross-coupling reactions have shown particular promise for the activation of C-F bonds. libretexts.org For instance, nickel-catalyzed couplings of 2-fluorobenzofurans with arylboronic acids proceed efficiently, suggesting that a similar reactivity could be expected for this compound. libretexts.org Palladium-catalyzed systems, often employing specialized ligands, have also been developed for the cross-coupling of aryl fluorides. nih.gov

In the context of this compound, the fluorine atom can serve as a leaving group in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. The efficiency of these reactions would be highly dependent on the choice of catalyst, ligand, and reaction conditions.

Table 2: Potential Cross-Coupling Reactions Involving the Fluorine Substituent

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-Aryl-substituted phenoxyacetonitrile |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / XPhos | 4-Amino-substituted phenoxyacetonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-substituted phenoxyacetonitrile |

Acid-Base Properties and Chelation Behavior of this compound

The acid-base properties of this compound are primarily associated with the protons on the carbon alpha to the nitrile group (-CH₂CN). The nitrile group is strongly electron-withdrawing, which increases the acidity of these alpha-protons, making them susceptible to deprotonation by a suitable base to form a carbanion.

The pKa of benzyl cyanide (phenylacetonitrile) in DMSO is reported to be 21.9. The presence of the electron-withdrawing 4-fluorophenoxy group is expected to further acidify the alpha-protons of this compound, likely resulting in a lower pKa value.

The resulting carbanion is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions.

Regarding chelation, the oxygen atom of the ether linkage and the nitrogen atom of the nitrile group could potentially act as a bidentate ligand to coordinate with metal ions. However, the linear geometry of the acetonitrile (B52724) group and the steric arrangement of the molecule may not be optimal for forming stable chelate rings with most metal ions. The likelihood of effective chelation would depend on the size and coordination geometry preference of the metal ion.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the energetic profiles of its key transformations.

In electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. youtube.com The activation energy for this step is influenced by the electronic properties of the substituents. The deactivating nature of the fluorine atom would lead to a higher activation energy and thus a slower reaction rate compared to unsubstituted benzene. libretexts.org

Table 3: Estimated Thermodynamic and Kinetic Parameters for Key Reactions

| Reaction Type | Key Step | Influencing Factors | Expected Kinetic/Thermodynamic Profile |

| Electrophilic Aromatic Substitution | Formation of arenium ion | Electron-withdrawing fluorine, electron-donating ether oxygen | Slower kinetics than benzene; thermodynamically favorable product formation. |

| Suzuki-Miyaura Cross-Coupling | Oxidative addition of Pd(0) to C-F bond | High C-F bond strength, nature of catalyst and ligand | High activation energy for oxidative addition; overall reaction is often thermodynamically driven. |

| Deprotonation at α-carbon | Proton abstraction by a base | Electron-withdrawing effect of the nitrile and 4-fluorophenoxy group | Kinetically accessible with a suitable base; equilibrium position depends on base strength. |

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity, conformation, and electronic environment of atomic nuclei. For 2-(4-fluorophenoxy)acetonitrile, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group typically appear as a singlet, with its chemical shift influenced by the electronegativity of the neighboring oxygen and cyano moieties. The aromatic protons on the fluorophenyl ring exhibit a characteristic splitting pattern due to both homo- and heteronuclear coupling. The protons ortho to the fluorine atom are expected to show coupling to the ¹⁹F nucleus, in addition to coupling with the adjacent meta protons.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the nitrile group (-C≡N) is typically observed in the downfield region of the spectrum. The methylene carbon signal appears in the aliphatic region, while the aromatic carbons of the fluorophenyl ring display distinct resonances. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of organofluorine compounds. The other aromatic carbons will also show smaller long-range couplings to the fluorine atom.

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | Aromatic: 6.9-7.2, Methylene: 4.8 | Multiplet, Singlet | J(H,H), J(H,F) |

| ¹³C | Nitrile: ~117, Methylene: ~55, Aromatic: 115-160 | - | J(C,F) |

| ¹⁹F | -115 to -125 | Multiplet | J(F,H) |

Note: The data in this table is predicted and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and for determining the spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the signals of the methylene group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bonds) C-H couplings. This technique is particularly useful for identifying quaternary carbons (those without directly attached protons), such as the carbon of the nitrile group and the aromatic carbon bonded to the oxygen atom. Correlations from the methylene protons to the nitrile carbon and the ipso-carbon of the aromatic ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This can provide insights into the preferred conformation of the molecule, for instance, the spatial relationship between the methylene protons and the aromatic protons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for probing its vibrational modes.

The IR spectrum of this compound is expected to show a sharp and strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. The C-O-C ether linkage will give rise to asymmetric and symmetric stretching vibrations, usually observed in the 1260-1000 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected in the region of 1250-1020 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

The Raman spectrum provides complementary information to the IR spectrum. The nitrile stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum.

A study on the related compound 2,4-difluorobenzonitrile (B34149) provides some insight into the expected vibrational frequencies. However, the phenoxy ether linkage in the target molecule will introduce unique vibrational modes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. The presence of a single fluorine atom would result in a characteristic isotopic pattern.

The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation would be the cleavage of the ether bond, leading to the formation of a 4-fluorophenoxy radical and a cyanomethyl cation, or a 4-fluorophenoxide ion and a cyanomethyl radical. Another likely fragmentation is the loss of the nitrile group as a cyanide radical, leading to a [M-CN]⁺ fragment. The aromatic ring can also undergo fragmentation. Analysis of these fragmentation patterns is crucial for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

To date, no public crystal structure of this compound has been reported. However, the crystal structure of the closely related compound 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile has been determined, providing a model for the types of intermolecular interactions that might be present in the solid state of the target compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the methylene carbon, the resulting enantiomers would exhibit characteristic CD and ORD spectra. These spectra could be used to determine the absolute configuration of the chiral analogue and to study its conformational preferences in solution. Currently, there is no available literature on the synthesis or chiroptical properties of chiral analogues of this compound.

Computational and Theoretical Studies on 2 4 Fluorophenoxy Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 2-(4-Fluorophenoxy)acetonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate its ground state properties. These calculations can predict key geometric parameters such as bond lengths and angles.

Theoretical studies on analogous molecules, such as para-substituted phenols, provide a framework for what to expect. For instance, calculations on p-fluorophenol show specific bond lengths and angles that are influenced by the fluorine substituent. imist.ma The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT, indicating the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability. For related para-substituted phenols, these gaps have been calculated to be around 5.7 eV. imist.ma

Table 1: Calculated Ground State Properties of a Representative para-Substituted Phenol (B47542) (p-Fluorophenol) using DFT (B3LYP/6-311G(d,p))

| Parameter | Calculated Value |

| HOMO Energy (eV) | -6.4956 |

| LUMO Energy (eV) | -0.7792 |

| HOMO-LUMO Gap (eV) | 5.7164 |

| Dipole Moment (Debye) | 2.4851 |

| Ionization Potential (eV) | 6.4956 |

| Electron Affinity (eV) | 0.7792 |

| Electronegativity (eV) | 3.6374 |

| Chemical Hardness (eV) | 2.8582 |

| Electrophilicity Index (eV) | 1.1572 |

This data is illustrative and based on a structurally similar compound, p-fluorophenol, to provide representative values. imist.ma

Ab Initio Calculations for High-Level Electronic Structure Characterization

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, provide a more precise characterization of the electronic structure. These methods are particularly useful for validating DFT results and for studying systems where electron correlation effects are significant.

Studies on similar molecules like fluorophenols have utilized advanced methods such as Complete Active Space Self-Consistent Field (CASSCF) to investigate excited states and photochemical pathways. nih.gov These high-level calculations provide a detailed picture of the molecular orbitals and their energies, crucial for understanding the molecule's electronic transitions and reactivity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether linkage and the acetonitrile (B52724) group in this compound allows for multiple conformations. Understanding the relative energies of these conformers is key to predicting the molecule's behavior in different environments.

A potential energy surface (PES) can be mapped out by systematically varying key dihedral angles and calculating the energy at each point. For this compound, the crucial torsion angles would be around the C-O-C-C backbone. Studies on structurally related phenoxyacetic acid derivatives have revealed that the side-chain conformation can be either synclinal (gauche) or antiperiplanar (trans). researchgate.net The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic effects. The planarity of the benzene (B151609) ring and the interactions between the acetonitrile group and the ring's pi-system are also important factors. The presence of the fluorine atom can further influence conformational preference through electronic effects.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. For this compound, one would expect characteristic signals for the aromatic protons, the methylene (B1212753) protons, and the carbon atoms. The predicted 1H and 13C NMR spectra can aid in the assignment of experimental peaks. For instance, in anisole (B1667542), a related compound, the methoxy (B1213986) protons appear around 3.75 ppm, and the aromatic protons show distinct signals in the 6.8-7.3 ppm range. hmdb.cachemicalbook.comspectrabase.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), C-O-C stretching of the ether linkage, and various aromatic C-H and C-C vibrations. Theoretical IR spectra of related molecules like anisole show characteristic C-O stretching bands. pearson.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the fluorophenoxy moiety. Calculations on 4-fluorophenol (B42351) predict the lowest energy transition to be around 5.0 eV. nih.gov

Table 2: Predicted Spectroscopic Data for Structurally Similar Compounds

| Spectroscopy | Compound | Predicted Parameter | Value |

| 1H NMR | Anisole | Chemical Shift (OCH₃) | ~3.75 ppm |

| 1H NMR | Anisole | Chemical Shift (Aromatic H) | 6.8-7.3 ppm |

| IR | Anisole | C-O Stretch | Two bands |

| UV-Vis | 4-Fluorophenol | S₁ ← S₀ Vertical Excitation | ~5.0 eV |

This data is based on experimental and computational studies of structurally related compounds to provide representative values. nih.govhmdb.cachemicalbook.comspectrabase.compearson.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations in a solvent like water can reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.

Simulations on similar molecules like phenol and 4-fluorophenol in water have shown that the solute can significantly alter the local water structure. rsc.orgrsc.org The simulations can identify specific intermolecular interactions, such as hydrogen bonding between the ether oxygen or the nitrile nitrogen of this compound and water molecules. The hydrophobic fluorophenyl ring will also influence the local solvent structure. These simulations are crucial for understanding the behavior of the molecule in a biological or solution-phase chemical context. Mixed quantum mechanics/molecular mechanics (QM/MM) simulations can provide an even more detailed picture by treating the solute with a high level of quantum theory while the solvent is treated classically. rsc.org

Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Calculations)

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

For reactions involving the nitrile group of this compound, such as nucleophilic additions or cycloadditions, computational methods can be used to map out the reaction pathway. nih.govrsc.org For example, in the reaction of a nitrile with a nucleophile, DFT calculations can identify the transition state structure and calculate the activation energy, providing insights into the reaction kinetics. nih.gov Studies on the reactivity of nitriles have shown that the activation energy is a key determinant of their propensity to react with nucleophiles like thiols. nih.govnih.gov Computational investigations into the reactions of nitrilimines, which contain a C≡N group, have also been used to explore cycloaddition pathways. researchgate.net For any proposed reaction involving this compound, these computational approaches can be used to predict the most likely mechanism and the factors that control its rate and selectivity.

Applications of 2 4 Fluorophenoxy Acetonitrile in Organic Synthesis

As a Versatile Synthon for Heterocyclic Compounds

The activated methylene (B1212753) group adjacent to the nitrile in 2-(4-Fluorophenoxy)acetonitrile, along with the nitrile functionality itself, provides a reactive handle for a variety of cyclization reactions to form heterocyclic structures. These heterocyclic scaffolds are central to the development of new therapeutic agents and functional materials.

While direct, specific examples of the use of this compound in well-known named reactions for heterocycle synthesis are not extensively documented in readily available literature, the inherent reactivity of the molecule suggests its potential application in various classical and modern synthetic methodologies. For instance, the presence of the active methylene group makes it a suitable candidate for reactions like the Gewald synthesis of aminothiophenes. ijirset.com In a typical Gewald reaction, a ketone or aldehyde condenses with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. ijirset.com

Similarly, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones, could potentially be adapted for derivatives of this compound to construct carbocyclic or heterocyclic rings. amazonaws.comresearchgate.netnih.govresearchgate.net

The synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, and triazines often involves the condensation of precursors containing active methylene and nitrile groups. For example, the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source, could potentially utilize this compound or its derivatives to introduce the fluorophenoxy moiety into the final pyridine ring. frontiersin.orggoogle.comnih.govnih.govfrontiersin.org The synthesis of pyrimidines can be achieved through various condensation reactions, and the Biginelli reaction is a classic example where an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. mdpi.com The reactivity of this compound could be harnessed in similar strategies. Furthermore, the synthesis of triazines often starts from cyanuric chloride, with sequential nucleophilic substitutions.

As a Precursor for Active Pharmaceutical Ingredients (APIs) and Advanced Intermediates

The 4-fluorophenoxy moiety is a common structural motif in a number of biologically active molecules due to the ability of the fluorine atom to modulate properties such as metabolic stability and binding affinity. Consequently, this compound serves as a key starting material for the synthesis of various APIs and their advanced intermediates.

For instance, derivatives of 4-phenoxypyridine (B1584201) have been investigated as potent c-Met kinase inhibitors, a target for cancer therapy. The synthesis of these complex molecules could potentially involve intermediates derived from this compound. Research has shown that novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives exhibit significant inhibitory activities against c-Met kinase.

While a direct synthetic route from this compound to a specific marketed drug is not explicitly detailed in the provided search results, its structural similarity to key intermediates in pharmaceutical synthesis is evident. The development of novel APIs often involves the exploration of new chemical space, and versatile synthons like this compound are crucial in this process.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The application of fluorinated compounds extends significantly into the agrochemical sector, where they are utilized as fungicides, herbicides, and insecticides. The presence of the fluorophenoxy group in this compound makes it a valuable precursor for the synthesis of new agrochemicals.

One notable example of a fungicide containing a similar structural element is Flusilazole, an organosilicon fungicide. While the synthesis of Flusilazole itself may not directly start from this compound, the underlying chemistry highlights the importance of the bis(4-fluorophenyl)methyl moiety, which shares structural similarities. The development of new and improved agrochemicals often involves the modification of existing scaffolds, and this compound provides a readily available source of the 4-fluorophenoxy group.

Furthermore, trifluoroacetonitrile (B1584977) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals containing trifluoromethyl groups. The synthetic methodologies for acetonitrile (B52724) derivatives are often transferable, suggesting the potential of this compound in the synthesis of specialty chemicals with tailored properties.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The reactive nitrile group and the adjacent active methylene group of this compound make it a suitable component for various MCRs.

While specific examples of this compound participating in well-known MCRs are not prevalent in the searched literature, its potential is clear from the general principles of these reactions.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. While this compound is not a direct component, its derivatives could potentially be used.

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding a bis-amide. Similar to the Passerini reaction, derivatives of this compound could be incorporated into Ugi reaction schemes.

Hantzsch Dihydropyridine Synthesis: As mentioned earlier, this MCR could potentially incorporate this compound to synthesize pyridines containing the desired fluorophenoxy moiety. frontiersin.orggoogle.comnih.govnih.govfrontiersin.org

Biginelli Reaction: This reaction provides access to dihydropyrimidinones and could be a viable route for incorporating the 4-fluorophenoxy group into this heterocyclic system. mdpi.com

The exploration of this compound in these and other MCRs represents a promising avenue for the rapid generation of diverse compound libraries for drug discovery and other applications.

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique electronic and structural properties of the 4-fluorophenoxy group can be harnessed to develop novel reagents and catalysts. Derivatives of this compound can serve as ligands for metal catalysts or as organocatalysts themselves.

For example, the synthesis of polysubstituted pyridines has been achieved through chemoselective Suzuki reactions where the reactivity of different leaving groups, including those on a pyridine core, is finely tuned. While not directly involving this compound, this works demonstrates how fluorinated aromatic moieties can influence reactivity and selectivity in catalysis. The development of chiral ligands for asymmetric catalysis is another area where derivatives of this compound could find application. The fluorophenoxy group can influence the steric and electronic environment of a catalytic center, potentially leading to improved enantioselectivity.

Exploration of 2 4 Fluorophenoxy Acetonitrile in Medicinal Chemistry and Drug Discovery

Structural Scaffolding and Lead Compound Optimization in Drug Design

The 2-(4-fluorophenoxy)acetonitrile framework serves as a versatile structural scaffold in the design of new drug candidates. Its constituent parts—the fluorinated phenyl ring, the ether linkage, and the acetonitrile (B52724) group—each contribute to its utility as a building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the phenoxyacetonitrile (B46853) core provides a platform for further chemical modification.

Research into related phenoxyacetic acid derivatives has highlighted the potential of this scaffold. For instance, derivatives of phenoxyacetic acid have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. mdpi.comnih.gov In these studies, the phenoxyacetic acid moiety serves as a crucial anchor for binding to the active site of the enzyme. While not directly involving the nitrile, the principle of using the fluorophenoxy group as a core element for inhibitor design is well-established.

Furthermore, the 2-(4-fluorophenoxy) group has been incorporated into more complex molecules, such as N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, which have been evaluated as potential c-Met kinase inhibitors for cancer therapy. The structural rigidity and electronic properties of the fluorophenoxy component are critical for achieving high potency and selectivity.

The acetonitrile group itself is a valuable functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be metabolically converted to other functional groups, offering a handle for further derivatization during lead optimization. The nitrile can also be a key pharmacophoric element in its own right, participating in crucial binding interactions with target proteins.

Prodrug Design Strategies Incorporating this compound

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. mdpi.comnih.gov The this compound scaffold, and more broadly the phenoxyacetic acid structure it can be derived from, offers several avenues for prodrug design.

One common strategy for compounds containing a carboxylic acid, such as phenoxyacetic acid, is esterification to create a more lipophilic prodrug that can more easily cross cell membranes. nih.gov While this compound does not possess a carboxylic acid, its hydrolysis product, 2-(4-fluorophenoxy)acetic acid, does. Therefore, a potential prodrug strategy could involve designing molecules that are metabolized to 2-(4-fluorophenoxy)acetic acid, which could then exert a biological effect.

A more direct approach could involve the modification of the nitrile group. The nitrile can be seen as a precursor to an amide or a carboxylic acid through enzymatic hydrolysis. This biotransformation could be exploited in a prodrug approach where the nitrile-containing compound is administered and then converted to the active carboxylic acid or amide form at the target site.

For phenolic compounds, a prodrug strategy can involve the attachment of an (acetoxy)methyl iminodiacetate (B1231623) group to enhance potency against bacterial biofilms. nih.gov While this compound is not a simple phenol (B47542), this strategy could potentially be adapted to derivatives containing a free hydroxyl group on the phenyl ring.

Conjugation Chemistry and Bioconjugate Applications (e.g., ADC Linker Design)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. A prominent application of this technology is in the development of antibody-drug conjugates (ADCs), which are designed to deliver a potent cytotoxic drug specifically to cancer cells. The linker in an ADC plays a critical role in the stability and efficacy of the conjugate.

While there is no direct evidence of this compound being used in ADC linkers, the principles of linker chemistry provide a framework for its potential application. Linkers in ADCs can be cleavable or non-cleavable. Cleavable linkers are designed to release the drug under specific conditions found in the tumor microenvironment, such as low pH or the presence of certain enzymes.

The phenoxyacetic acid moiety, which can be derived from this compound, could potentially be incorporated into a linker structure. The carboxylic acid group provides a convenient handle for conjugation to other parts of the linker or to the antibody. The stability of the phenoxy ether bond would be an important consideration in the design of such a linker.

Furthermore, the nitrile group of this compound could be utilized in bioorthogonal chemistry for conjugation. For example, nitriles can participate in certain cycloaddition reactions, which could be used to attach the molecule to a biomolecule in a highly specific manner. This would require the development of suitable reaction conditions that are compatible with biological systems.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Although specific SAR studies on this compound are not widely published, we can infer potential SAR trends from studies on related phenoxyacetic acid and phenoxybenzamide derivatives.

In a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the presence of a 4-fluorophenoxy substituent was found to be advantageous for activity compared to an unsubstituted phenoxy group. mdpi.com This suggests that the fluorine atom at the para position of the phenoxy ring in this compound could be a key contributor to its potential biological activity. The study also showed that the position of substituents on the other phenyl ring significantly impacted activity, with para-substituted derivatives being more active than ortho or meta-substituted ones. mdpi.com

In the development of selective COX-2 inhibitors based on phenoxyacetic acid, the nature and position of substituents on the phenoxy ring were found to be critical for both potency and selectivity. mdpi.com This highlights the importance of the substitution pattern on the aromatic ring of the this compound scaffold.

For derivatives of 2,4-dichlorophenoxy acetic acid, the addition of a thiazolidinone moiety led to potent anti-inflammatory agents. nih.govmdpi.com This indicates that the acetic acid part of the scaffold (or the acetonitrile in our case) is a suitable point for chemical modification to enhance biological activity.

A hypothetical SAR study on this compound derivatives might explore the following:

Substitution on the phenyl ring: Replacing the fluorine with other halogens or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

Modification of the acetonitrile group: Converting the nitrile to an amide, a carboxylic acid, or a tetrazole to investigate the importance of this group for binding.

Alterations to the ether linkage: Replacing the oxygen with sulfur or nitrogen to assess the impact on conformational flexibility and activity.

The following table summarizes the key findings from SAR studies on related compounds:

| Compound Series | Key SAR Findings | Reference |

| 2-Phenoxybenzamides | The 4-fluorophenoxy substituent is generally advantageous for antiplasmodial activity. Para-substitution on the second phenyl ring is preferred. | mdpi.com |

| Phenoxyacetic Acids | The substitution pattern on the phenoxy ring is crucial for COX-2 inhibitory activity and selectivity. | mdpi.com |

| 2,4-Dichlorophenoxy Acetic Acid Derivatives | The acetic acid moiety is a good position for introducing heterocyclic rings like thiazolidinone to enhance anti-inflammatory activity. | nih.govmdpi.com |

Pharmacokinetic and Pharmacodynamic Modeling (Theoretical Aspects)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in drug development that help to predict how a drug will behave in the body and how it will produce its therapeutic effect. For a novel compound like this compound, these models would initially be theoretical, based on its chemical structure and physicochemical properties.

Pharmacokinetic (PK) Modeling: PK modeling aims to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, a physiologically based pharmacokinetic (PBPK) model could be developed. nih.gov This type of model divides the body into different compartments representing various organs and tissues, and uses physiological and compound-specific parameters to simulate the drug's movement through the body.

Key parameters for a PBPK model of this compound would include:

Absorption: Its predicted intestinal absorption would be influenced by its lipophilicity (logP) and molecular weight.

Distribution: The volume of distribution would be estimated based on its ability to bind to plasma proteins and partition into different tissues. The fluorine atom may influence tissue distribution.

Metabolism: The primary route of metabolism would likely involve the hydrolysis of the nitrile group to a carboxylic acid (forming 2-(4-fluorophenoxy)acetic acid) and potential hydroxylation of the aromatic ring. Cytochrome P450 enzymes would be the primary enzymes involved.

Excretion: The parent compound and its metabolites would likely be eliminated through the kidneys.

Pharmacodynamic (PD) Modeling: PD modeling relates the concentration of the drug at its site of action to the observed pharmacological effect. The type of PD model used would depend on the mechanism of action of this compound. If it acts as a receptor antagonist, an Emax model might be appropriate, which describes the relationship between drug concentration and the magnitude of the response.

The integration of PK and PD models (PK/PD modeling) would allow for the simulation of the time course of the drug's effect. This can be used to predict optimal dosing regimens and to understand the relationship between drug exposure and therapeutic outcomes.

The following table outlines the theoretical considerations for PK/PD modeling of this compound:

| Modeling Aspect | Theoretical Considerations |

| Pharmacokinetics (PK) | A PBPK model would be suitable. Key parameters to estimate include intestinal absorption, plasma protein binding, metabolic clearance (likely via nitrile hydrolysis and ring hydroxylation), and renal excretion. |

| Pharmacodynamics (PD) | The choice of model (e.g., Emax, sigmoid Emax) would depend on the drug's mechanism of action. The model would relate drug concentration to a measurable biological effect. |

| PK/PD Integration | An integrated model would simulate the time course of the drug's effect, helping to predict efficacy and guide dose selection in preclinical and clinical studies. |

Integration of 2 4 Fluorophenoxy Acetonitrile in Materials Science and Polymer Chemistry

Monomer or Building Block for Functional Polymers

Extensive searches of chemical and materials science databases did not yield any studies demonstrating the direct polymerization of 2-(4-fluorophenoxy)acetonitrile or its use as a co-monomer in the synthesis of functional polymers. For a compound to act as a monomer, it typically requires a polymerizable group, such as a vinyl, acrylate, or epoxide moiety. The chemical structure of this compound does not inherently contain such a group.

Application in Liquid Crystalline Materials Development

There is no direct evidence in the scientific literature of this compound being utilized in the formulation or synthesis of liquid crystalline materials. Liquid crystals are molecules that exhibit properties between those of conventional liquids and solid crystals, and their molecular shape and polarity are crucial for their function.

The presence of a fluorophenoxy group is a common feature in many modern liquid crystal materials, as the fluorine atom can influence the dielectric anisotropy and other physical properties of the molecule. However, no studies have been published that incorporate the this compound structure into a liquid crystal design. The existing research on fluorinated liquid crystals focuses on other molecular architectures.

Development of Optoelectronic Materials

A thorough review of the literature did not uncover any instances of this compound being used in the development of optoelectronic materials. Such materials, which interact with or produce light, often rely on conjugated systems or specific chromophores to achieve their desired properties.

While the aromatic and nitrile functionalities of this compound could theoretically be incorporated into larger optoelectronic molecules like dyes or organic semiconductors, there are no published reports of this compound being used as a synthetic precursor or a component in such materials. Research in this area tends to focus on more complex, extended π-systems.

Role in Advanced Nanomaterials Synthesis

There is no documented role for this compound in the synthesis of advanced nanomaterials. The synthesis of nanomaterials often involves precursors that can be decomposed to form nanoparticles, or capping agents that control the growth and stability of nanoparticles.

While some organic molecules can function as surface ligands or reducing agents in nanoparticle synthesis, no studies have reported the use of this compound for this purpose. The potential for this compound to act as a surface modification agent for nanomaterials has not been investigated in the available scientific literature.

Investigation of Environmental Fate and Toxicological Mechanisms of 2 4 Fluorophenoxy Acetonitrile

Biodegradation Pathways and Metabolites

Direct experimental studies on the biodegradation of 2-(4-Fluorophenoxy)acetonitrile are not extensively available in peer-reviewed literature. However, the biodegradation pathways can be inferred from studies on structurally related compounds, namely acetonitrile (B52724) and phenoxy herbicides.

The biodegradation of nitriles like acetonitrile is a well-documented microbial process. nih.govnih.gov Microorganisms, including various bacteria and fungi, are capable of utilizing nitriles as a source of carbon and nitrogen. osti.gov The primary enzymatic pathway for acetonitrile degradation involves a two-step hydrolysis. nih.gov First, the enzyme nitrile hydratase converts the nitrile to its corresponding amide. In the case of this compound, this would likely lead to the formation of 2-(4-Fluorophenoxy)acetamide. Subsequently, an amidase enzyme hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). nih.govnih.gov This would result in the formation of 2-(4-Fluorophenoxy)acetic acid and ammonia.

The resulting 2-(4-Fluorophenoxy)acetic acid is a phenoxyacetic acid derivative, structurally similar to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The biodegradation of phenoxyacetic acids has been extensively studied. juniperpublishers.comresearchgate.net The degradation of these compounds typically proceeds through the cleavage of the ether linkage, followed by the hydroxylation and subsequent opening of the aromatic ring. Therefore, it is plausible that 2-(4-Fluorophenoxy)acetic acid would undergo further degradation by soil and aquatic microorganisms.

Table 1: Postulated Biodegradation Pathway of this compound

| Step | Precursor | Enzyme(s) | Metabolite(s) |

| 1 | This compound | Nitrile hydratase | 2-(4-Fluorophenoxy)acetamide |

| 2 | 2-(4-Fluorophenoxy)acetamide | Amidase | 2-(4-Fluorophenoxy)acetic acid and Ammonia |

| 3 | 2-(4-Fluorophenoxy)acetic acid | Dioxygenases, etc. | Ring cleavage products |

Photodegradation and Chemical Stability in Environmental Matrices

The chemical stability and photodegradation potential of this compound in various environmental matrices are critical determinants of its persistence and fate.

Chemical Stability:

The stability of the molecule is influenced by the robust ether linkage and the carbon-fluorine bond on the phenyl ring. Hydrolysis under typical environmental pH conditions (pH 5-9) is a potential degradation pathway for the nitrile group, although it is generally a slow process for many organic nitriles. nih.gov The presence of the electron-withdrawing fluorine atom may influence the stability of the phenoxy ring, but specific data on the hydrolysis rates of this compound are lacking.

Photodegradation:

Sunlight, particularly in the UV spectrum, can induce the photodegradation of organic compounds in the environment. Studies on acetonitrile have shown that it can be decomposed by UV light. osti.gov For phenoxy herbicides like 2,4-D, photodecomposition is also a recognized degradation pathway, although its significance can vary depending on environmental conditions. juniperpublishers.com The process often involves the generation of hydroxyl radicals, which are highly reactive and can lead to the breakdown of the parent molecule. The aromatic ring and the ether linkage in this compound are potential sites for photodegradation. The absorption of UV radiation could lead to the cleavage of the ether bond, producing 4-fluorophenol (B42351) and other degradation products.

Table 2: Factors Influencing the Environmental Stability of this compound

| Environmental Factor | Potential Impact |

| pH | May influence hydrolysis of the nitrile group, although likely slow under neutral conditions. nih.gov |

| Sunlight (UV Radiation) | Potential for photodegradation through direct photolysis or reaction with photochemically generated reactive species. osti.govjuniperpublishers.com |

| Soil Organic Matter | Sorption to organic matter can reduce bioavailability for degradation and transport. mdpi.comresearchgate.netresearchgate.net |

| Clay Minerals | Can contribute to sorption, affecting mobility and persistence. mdpi.com |

| Temperature | Higher temperatures generally increase the rates of both biotic and abiotic degradation processes. researchgate.net |

Ecotoxicological Impact Assessment (Mechanistic Basis)

The ecotoxicological impact of this compound on aquatic and terrestrial organisms is not well-documented. However, insights can be gained from the known effects of related compounds.

The toxicity of acetonitrile to many microorganisms is considered to be low. europa.eu In contrast, phenoxy herbicides like 2,4-D can have significant ecotoxicological effects. researchgate.netpjoes.com These herbicides are known to act as plant growth regulators, causing uncontrolled growth and death in susceptible plants. juniperpublishers.compjoes.com While the primary mode of action is specific to plants, adverse effects on non-target organisms, including invertebrates and fish, have been reported. researchgate.net

Given its structure, the ecotoxicity of this compound could be a composite of the effects of the nitrile group and the phenoxyacetic acid-like structure that may be formed upon its degradation. The potential for bioaccumulation in organisms is also a factor to consider, which would be influenced by its lipophilicity.

For aquatic organisms like Daphnia magna and zebrafish (Danio rerio), which are standard models in ecotoxicology testing, exposure to this compound could potentially lead to developmental and reproductive toxicity. nih.gov The specific mechanisms would need to be investigated but could involve disruption of hormonal systems or other vital physiological processes.

Biochemical Interactions and Toxicological Mechanisms (Molecular Level)

At the molecular level, the toxicological mechanisms of this compound are likely to be complex and multifaceted.

The nitrile group can be metabolized in vivo, potentially leading to the release of cyanide ions, although this is generally a minor pathway for many nitriles. The primary route of metabolism for acetonitrile in mammals involves cytochrome P450 enzymes. researchgate.net